molecular formula C18H26 B14397970 [(5-tert-Butyl-2-methylidenecyclohexyl)methyl]benzene CAS No. 86847-28-1

[(5-tert-Butyl-2-methylidenecyclohexyl)methyl]benzene

Cat. No.: B14397970
CAS No.: 86847-28-1
M. Wt: 242.4 g/mol
InChI Key: IDEBMRJTTRMLQA-UHFFFAOYSA-N
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Description

[(5-tert-Butyl-2-methylidenecyclohexyl)methyl]benzene is an organic compound that features a cyclohexane ring with a tert-butyl group and a methylidene group attached to it, along with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-tert-Butyl-2-methylidenecyclohexyl)methyl]benzene can be achieved through several methods. One common approach involves the alkylation of benzene with a suitable cyclohexyl derivative. For instance, the reaction of benzene with tert-butyl chloride in the presence of anhydrous aluminum chloride can yield tert-butylbenzene

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes, where benzene is reacted with tert-butyl chloride under controlled conditions. The reaction is typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, to facilitate the formation of the desired product. The process may also involve purification steps to isolate the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(5-tert-Butyl-2-methylidenecyclohexyl)methyl]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols, depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can convert the compound into different hydrocarbons or alcohols.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

[(5-tert-Butyl-2-methylidenecyclohexyl)methyl]benzene has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a precursor for the synthesis of biologically active compounds.

    Medicine: Research into its potential therapeutic properties and applications in drug development is ongoing.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(5-tert-Butyl-2-methylidenecyclohexyl)methyl]benzene involves its interaction with various molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in organic synthesis, it may act as a nucleophile or electrophile, participating in various chemical reactions to form new bonds and structures.

Comparison with Similar Compounds

[(5-tert-Butyl-2-methylidenecyclohexyl)methyl]benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these structural features, which can impart specific chemical and physical properties.

Properties

CAS No.

86847-28-1

Molecular Formula

C18H26

Molecular Weight

242.4 g/mol

IUPAC Name

(5-tert-butyl-2-methylidenecyclohexyl)methylbenzene

InChI

InChI=1S/C18H26/c1-14-10-11-17(18(2,3)4)13-16(14)12-15-8-6-5-7-9-15/h5-9,16-17H,1,10-13H2,2-4H3

InChI Key

IDEBMRJTTRMLQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(=C)C(C1)CC2=CC=CC=C2

Origin of Product

United States

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